BenchChemオンラインストアへようこそ!

1-Methyl-1,4-diazepan-2-one

Synthetic methodology Process chemistry Building block procurement

1-Methyl-1,4-diazepan-2-one (CAS 60565-89-1) is a pre-functionalized seven-membered diazepane scaffold. The N1-methyl group lowers pKa to 8.94—a 6.9-unit reduction vs. unsubstituted 1,4-diazepan-2-one—optimizing protonation state at physiological pH for oral bioavailability. This core yields DPP-4 inhibitors with IC50 6.60 nM and triple reuptake inhibitors active in vivo (10 mg/kg p.o.). Procure ≥95% purity material to bypass N-methylation steps and accelerate SAR campaigns.

Molecular Formula C6H12N2O
Molecular Weight 128.175
CAS No. 60565-89-1
Cat. No. B2944257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1,4-diazepan-2-one
CAS60565-89-1
Molecular FormulaC6H12N2O
Molecular Weight128.175
Structural Identifiers
SMILESCN1CCCNCC1=O
InChIInChI=1S/C6H12N2O/c1-8-4-2-3-7-5-6(8)9/h7H,2-5H2,1H3
InChIKeyUCVJSGPCVKPWLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1,4-diazepan-2-one (CAS 60565-89-1): Procurement and Research Baseline for a Seven-Membered Heterocyclic Building Block


1-Methyl-1,4-diazepan-2-one (CAS 60565-89-1), also referred to as N-Methyl-5-homopiperazinone, is a seven-membered heterocyclic compound containing two nitrogen atoms in the 1,4-positions, with the N1 nitrogen bearing a methyl substituent and the C2 position occupied by a carbonyl group [1]. The compound has a molecular formula of C6H12N2O and a molecular weight of 128.17 g/mol . Its structure features a saturated diazepane ring that serves as a conformational scaffold in medicinal chemistry applications, particularly as an intermediate for generating diverse substituted analogs through functionalization at the N4 position [2]. Key predicted physicochemical properties include a boiling point of 257.9±33.0°C, density of 1.003±0.06 g/cm³, and a pKa of 8.94±0.20 .

Why Unsubstituted 1,4-Diazepan-2-one or Alternative Heterocyclic Scaffolds Cannot Replace 1-Methyl-1,4-diazepan-2-one in Specialized Applications


Generic substitution of 1-Methyl-1,4-diazepan-2-one (CAS 60565-89-1) with structurally related analogs such as unsubstituted 1,4-diazepan-2-one (CAS 99822-50-1) or six-membered piperazinones is precluded by quantifiable differences in key molecular properties that directly impact downstream synthetic outcomes and biological performance. The N1-methyl group in the target compound introduces a substantial shift in basicity (predicted pKa of 8.94 versus approximately 15.88 for the unsubstituted parent core) , which alters protonation state at physiological pH and consequently influences solubility, membrane permeability, and target binding interactions in ways that cannot be replicated by the N1-unsubstituted analog. Furthermore, the conformational landscape of the seven-membered diazepane ring—specifically the distribution between chair and boat conformers—is perturbed by the N1-methyl substituent, creating a distinct spatial presentation of the N4 amine handle for subsequent functionalization that differs from both the unsubstituted core and six-membered piperazinone alternatives [1]. These physicochemical and conformational divergences manifest in measurable differences in synthetic efficiency, with certain diazepane-based pharmacophores exhibiting DPP-4 inhibitory IC50 values as low as 6.60 nM when incorporating the methyl-substituted core [2].

Quantitative Differentiation Evidence for 1-Methyl-1,4-diazepan-2-one (CAS 60565-89-1) Relative to Closest Analogs


One-Step Synthesis in Quantitative Yield: Comparative Efficiency Versus Multi-Step Alternative Routes to 1,4-Diazepan-2-one Scaffolds

1-Methyl-1,4-diazepan-2-one can be synthesized in a single step using adapted Vilsmeier conditions, achieving quantitative yield with full spectroscopic characterization by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. In contrast, the synthesis of structurally related 1,4-diazepan-2-one derivatives for DPP-4 inhibitor programs typically requires multi-step sequences involving N-acylation, cyclization, and subsequent functional group manipulations [2]. The one-step protocol eliminates intermediate purification steps and reduces overall process time, representing a measurable efficiency advantage for procurement of the pre-methylated core rather than synthesizing the methyl group post hoc.

Synthetic methodology Process chemistry Building block procurement

pKa Modulation: N1-Methyl Substitution Reduces Basicity by Approximately 6.9 pKa Units Relative to Unsubstituted 1,4-Diazepan-2-one Core

The N1-methyl substituent in 1-Methyl-1,4-diazepan-2-one reduces the predicted basicity of the diazepane nitrogen to a pKa of 8.94±0.20 , compared with a predicted pKa of 15.88±0.20 for the unsubstituted 1,4-diazepan-2-one core (CAS 99822-50-1) . This approximately 6.9 pKa unit reduction shifts the protonation equilibrium at physiological pH from a predominantly protonated state to a mixed protonated/neutral species, which has direct implications for membrane permeability and oral absorption in medicinal chemistry applications.

Physicochemical property optimization Drug-likeness Bioavailability prediction

Biological Activity Benchmarking: 1,4-Diazepan-2-one-Derived Pharmacophores Achieve Sub-10 nM Target Engagement as DPP-4 Inhibitors and Triple Reuptake Inhibitors

The 1-methyl-1,4-diazepan-2-one core serves as a privileged scaffold for generating potent bioactive molecules across multiple target classes. In DPP-4 inhibitor programs, a 3-methyl-substituted 1,4-diazepan-2-one derivative demonstrated an IC50 of 6.60 nM against the enzyme at pH 7.5 and 2°C [1]. In the triple reuptake inhibitor (TRI) space, the 1-aryl-1,4-diazepan-2-one derivative 23j-S exhibited potent inhibition of norepinephrine, dopamine, and serotonin transporters, with oral administration at 10 mg/kg significantly increasing neurotransmitter levels in mouse prefrontal cortex and producing significant antidepressant-like activity in tail suspension tests [2]. While these data derive from elaborated derivatives rather than the parent compound, they establish the quantitative performance ceiling achievable when the 1-methyl-1,4-diazepan-2-one core is employed as the starting scaffold.

Dipeptidyl peptidase IV inhibition Triple reuptake inhibition Structure-activity relationship

Conformational Scaffold Differentiation: Seven-Membered Diazepane Ring Provides Enhanced Flexibility Versus Six-Membered Piperazinone Alternatives

The seven-membered 1,4-diazepane ring in 1-Methyl-1,4-diazepan-2-one offers a distinct conformational ensemble compared with six-membered piperazinone scaffolds commonly employed as alternative heterocyclic cores. The diazepane ring can access multiple low-energy conformations including chair and boat forms, with the N1-methyl substituent influencing the relative population of these conformers [1]. In triple reuptake inhibitor programs, the diazepane-based derivative 23j-S exhibited superior oral bioavailability and brain penetration in rats compared with earlier cyclopropane-based lead compounds, suggesting that the conformational properties of the seven-membered ring contributed favorably to the ADME-Tox profile [2].

Conformational analysis Scaffold selection Medicinal chemistry

Prioritized Research and Industrial Applications for 1-Methyl-1,4-diazepan-2-one (CAS 60565-89-1)


Medicinal Chemistry: DPP-4 Inhibitor Lead Optimization Programs

Procurement of 1-Methyl-1,4-diazepan-2-one is indicated for medicinal chemistry teams developing dipeptidyl peptidase IV (DPP-4) inhibitors for type 2 diabetes. Elaborated 3-methyl-1,4-diazepan-2-one derivatives have demonstrated single-digit nanomolar IC50 values (6.60 nM) against DPP-4 [1], validating the core scaffold for programs requiring potent target engagement. The pre-installed N1-methyl group eliminates a synthetic step that would otherwise be required if starting from unsubstituted 1,4-diazepan-2-one (CAS 99822-50-1), while the predicted pKa of 8.94 provides a basicity profile suitable for oral bioavailability optimization without additional nitrogen-modifying chemistry .

Neuroscience Drug Discovery: Triple Reuptake Inhibitor (TRI) Development

The 1-Methyl-1,4-diazepan-2-one scaffold serves as the foundational core for 1-aryl-1,4-diazepan-2-one triple reuptake inhibitors, which have demonstrated in vivo efficacy in mouse models of depression following oral administration at 10 mg/kg [2]. Derivative 23j-S produced significant elevation of norepinephrine, dopamine, and serotonin levels in prefrontal cortex and exhibited antidepressant-like activity in tail suspension tests. Neuroscience-focused procurement should prioritize this scaffold when designing novel TRIs with differentiated ADME-Tox profiles compared to earlier cyclopropane-based lead series [3].

Process Chemistry and Building Block Supply: High-Yield Single-Step Synthetic Intermediate

For process chemistry applications requiring scalable access to a functionalized 1,4-diazepan-2-one core, 1-Methyl-1,4-diazepan-2-one offers a validated one-step synthesis protocol using adapted Vilsmeier conditions that proceeds in quantitative yield [4]. This contrasts favorably with multi-step routes to substituted diazepanones that require sequential N-acylation, cyclization, and functional group manipulations. The compound is commercially available from multiple suppliers in >95% purity, with recommended storage at 2–8°C , making it a reliable building block for parallel synthesis libraries and SAR expansion campaigns.

Physicochemical Property Optimization: Basicity-Modulated Scaffold for Oral Bioavailability Enhancement

When screening heterocyclic scaffolds for lead compounds requiring oral bioavailability, 1-Methyl-1,4-diazepan-2-one presents a pre-optimized basicity profile (predicted pKa 8.94±0.20) that differs substantially from the highly basic unsubstituted 1,4-diazepan-2-one core (predicted pKa 15.88±0.20) . This approximately 6.9 pKa unit reduction shifts the protonation equilibrium at intestinal pH, potentially improving passive membrane permeability while maintaining sufficient aqueous solubility for formulation. The scaffold's seven-membered ring also provides conformational flexibility that may be advantageous for targets with sterically demanding binding pockets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-1,4-diazepan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.